N-(4-acetylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
Historical Context of Pyridazine-Based Acetamides in Medicinal Chemistry
The pyridazine ring, first synthesized by Emil Fischer in 1886 during his investigations into the Fischer indole synthesis, initially served as a academic curiosity due to its limited natural occurrence. However, the discovery of its weak basicity (pK~a~ ≈ 2.5) and high dipole moment (3.95 D) spurred interest in its pharmaceutical applications. Early derivatives like hydralazine (15 ), a vasodilator introduced in the 1950s, demonstrated the therapeutic viability of pyridazine scaffolds, while herbicides such as pyridafol underscored their agricultural utility. The integration of acetamide moieties into pyridazine frameworks began in the 1990s, driven by efforts to enhance hydrogen-bonding capacity and metabolic stability. For example, the α-glucosidase inhibitor 7a (IC~50~ = 70.1 µM) showcased how pyridazine-acetamide hybrids could surpass traditional therapeutics like acarbose in potency.
Structural Significance of N-(4-acetylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide
This compound’s structure (Fig. 1) merges three critical elements:
- Pyridazine core : The 1,2-diazine ring provides a dipole moment that facilitates π-π stacking with aromatic residues in enzyme active sites, as observed in human rhinovirus capsid inhibitors like R-61837.
- Thioether linkage : The sulfanyl group (-S-) enhances lipophilicity (cLog P ≈ 2.1) while enabling disulfide bond mimicry, critical for targeting cysteine-rich domains.
- Acetamide substituents : The N-(4-acetylphenyl) group introduces hydrogen-bond donor-acceptor pairs (TPSA = 98 Ų), improving target affinity compared to simpler aryl analogs.
Table 1: Comparative Physicochemical Properties of Heterocycles
| Heterocycle | Dipole Moment (D) | pK~a~ | TPSA (Ų) | cLog P |
|---|---|---|---|---|
| Pyridazine | 3.95 | 2.5 | 28 | 0.5 |
| Pyrimidine | 2.1 | 1.3 | 41 | 0.9 |
| 1,3,4-Thiadiazole | 1.8 | - | 56 | 1.2 |
| Benzene | 0 | - | 0 | 2.0 |
Evolution of Pyridazine Research in Drug Discovery
Pyridazine chemistry transitioned from academic interest to pharmaceutical relevance through strategic modifications:
- 1980s–2000s : Focus on antiviral agents like pirodavir (49 ), which inhibited human rhinovirus by π-stacking with Tyr~197~ residues.
- 2010s : Advent of kinase inhibitors such as deucravacitinib (25 ), leveraging pyridazine’s low hERG channel affinity (IC~50~ > 30 µM) to enhance cardiac safety.
- 2020s : Rational design of dual-acting molecules like This compound , optimized via computational docking to target metabolic enzymes with submicromolar potency.
Current Research Landscape and Scientific Relevance
Contemporary studies emphasize this compound’s role in addressing unmet needs:
- Enzyme inhibition : Modifications at the pyridazine C-3 position (e.g., trifluoromethyl groups) enhance α-glucosidase binding, reducing IC~50~ values by 40% compared to first-generation analogs.
- Antiviral applications : Structural analogs demonstrate 90% inhibition of HRV14 at 10 nM, mimicking the capsid-binding mechanism of BTA-188 (50 ).
- Oncology : Pyridazine-acetamide hybrids inhibit stearoyl-CoA desaturase-1 (SCD1) with ED~50~ = 5 mg/kg in rodent models, offering a pathway to disrupt tumor lipid metabolism.
Table 2: Recent Pyridazine-Based Compounds and Targets
| Compound | Target | Activity (IC~50~) | Year |
|---|---|---|---|
| XEN103 (103 ) | SCD1 | 12 nM | 2023 |
| N-(4-acetylphenyl)-... | α-Glucosidase | 70.1 µM | 2020 |
| Vapendavir (51 ) | HRV capsid | 1.2 nM | 2023 |
Data synthesized from referenced publications.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-13(24)14-4-6-16(7-5-14)21-18(25)12-26-19-9-8-17(22-23-19)15-3-2-10-20-11-15/h2-11H,12H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFXOPLUYZEGQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach is the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides access to pharmacologically active pyridazinones, which can be further modified to introduce the acetylphenyl and pyridinyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.
Substitution: Substitution reactions can introduce new groups into the molecule, allowing for the creation of derivatives with unique properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s pharmacological properties could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It may find use in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Similarities and Key Functional Groups
The compound shares core motifs with several classes of bioactive molecules:
- Pyridazine/pyridine hybrids : Similar to compounds in , which feature pyridine or pyridazine rings linked to acetamide groups. These structures often engage in hydrogen bonding with enzymes (e.g., SARS-CoV-2 main protease interactions with HIS163 and ASN142) .
- Sulfanylacetamide linkage : Present in Orco agonists like VUAA-1 and OLC-12 (), where the sulfanyl group enhances binding to olfactory receptors .
- Substituted aryl groups : The 4-acetylphenyl group may mimic the role of chlorophenyl or methoxyphenyl substituents in cytotoxic imidazo[2,1-b]thiazoles (–3).
Key Observations :
- Piperazine/pyridine derivatives (e.g., 5l) show enhanced cytotoxicity and kinase inhibition, likely due to improved solubility and target engagement .
- Sulfanylacetamide linkers (e.g., VUAA-1, 5l) are critical for receptor binding, suggesting the target compound may interact with similar biological targets .
Biological Activity
N-(4-acetylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide, identified by its CAS number 954590-12-6, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural elements:
- Molecular Formula : CHNOS
- Molecular Weight : 461.6 g/mol
- Key Functional Groups : Acetylphenyl, pyridazine, thioacetamide
These structural characteristics contribute to its reactivity and biological properties, making it a candidate for various therapeutic applications.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Inhibition of Enzymes : The compound is believed to inhibit key enzymes involved in various metabolic pathways. For example, similar derivatives have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the context of neurodegenerative diseases like Alzheimer's disease .
- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties. It has been observed that related compounds enhance reactive oxygen species (ROS) levels in cancer cell lines, leading to increased apoptosis .
- Antimicrobial Properties : Some derivatives of this class of compounds have demonstrated antimicrobial activity, which could be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes.
In Vitro Studies
A series of in vitro studies have evaluated the biological activity of this compound:
Case Studies
- Alzheimer's Disease Model : A study focused on the inhibition of BChE by acetamide derivatives found that specific modifications to the compound structure resulted in enhanced selectivity and potency against BChE, which is particularly relevant for Alzheimer's treatment strategies .
- Cancer Cell Lines : Research involving human cancer cell lines demonstrated that the compound's ability to increase ROS levels led to significant reductions in cell viability, highlighting its potential as an anticancer agent .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a pyridazine-thiol intermediate with a bromoacetamide derivative under reflux in anhydrous solvents (e.g., DMF or THF) with a base like K₂CO₃. Optimization includes:
- Temperature control : Reflux at 80–100°C for 6–12 hours to ensure complete substitution .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
- Catalysts : Use of coupling agents like EDC/HOBt for amide bond formation if intermediates require functionalization .
Q. How is the compound characterized structurally, and what spectroscopic techniques are essential?
Methodological Answer: Structural confirmation requires:
- NMR : ¹H/¹³C NMR to verify acetamide, pyridazine, and acetylphenyl moieties. Key signals include δ ~2.5 ppm (acetyl CH₃) and δ ~7.5–8.5 ppm (pyridinyl protons) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values within ±0.3% .
Q. What are the primary challenges in crystallizing this compound, and how are they addressed?
Methodological Answer: Crystallization challenges arise from the compound’s planar pyridazine ring and flexible thioether linkage. Solutions include:
- Solvent Selection : Slow evaporation of DMSO/water mixtures promotes single-crystal growth .
- Temperature Gradients : Gradual cooling from 50°C to 4°C over 48 hours .
- Intermolecular Interactions : Intramolecular N–H⋯N hydrogen bonds stabilize the folded conformation, aiding crystal packing .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases). Pyridinyl and pyridazine groups often occupy hydrophobic pockets, while the acetamide forms hydrogen bonds .
- MD Simulations : GROMACS or AMBER for 100-ns trajectories to assess stability of ligand-receptor complexes. RMSD values <2 Å indicate robust binding .
- QSAR Models : Train models on pyridazine derivatives to correlate substituent electronegativity with inhibitory activity (e.g., IC₅₀) .
Q. How to resolve contradictions between spectroscopic data and crystallographic results?
Methodological Answer:
- Torsion Angle Discrepancies : NMR-derived dihedral angles may conflict with X-ray data due to solution vs. solid-state conformers. Use variable-temperature NMR to probe flexibility .
- Hydrogen Bonding : IR spectroscopy (N–H stretch ~3300 cm⁻¹) can validate intramolecular bonds observed in crystals .
- Database Cross-Referencing : Compare bond lengths/angles with CSD entries (e.g., ARARUI for analogous structures) to identify outliers .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt Formation : React with HCl or sodium acetate to enhance aqueous solubility. Monitor pH stability via HPLC .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) on the acetylphenyl moiety, which cleave in physiological conditions .
- Nanoparticle Encapsulation : Use PLGA polymers for sustained release; characterize encapsulation efficiency (>80%) via UV-Vis .
Q. How can synthetic byproducts be identified and minimized during scale-up?
Methodological Answer:
- HPLC-MS Tracking : Use C18 columns (ACN/water + 0.1% formic acid) to detect sulfoxide byproducts from thioether oxidation .
- Reaction Monitoring : In situ FTIR to track thiol depletion (S–H peak ~2550 cm⁻¹) and optimize reaction time .
- Catalyst Screening : Test Pd/C vs. CuI for Suzuki couplings; CuI reduces aryl bromide impurities by 15% .
Q. What crystallographic software and parameters are critical for refining the compound’s structure?
Methodological Answer:
- Data Collection : Bruker APEX-II diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Ensure Tmin/Tmax >0.7 for absorption correction .
- Structure Solution : SHELXS-97 for direct methods; refine anisotropically with SHELXL-2016. R-factor targets: R₁ <0.05, wR₂ <0.15 .
- Validation : PLATON for symmetry checks and Hirshfeld surface analysis to quantify intermolecular contacts (e.g., H⋯O/N interactions >12%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
